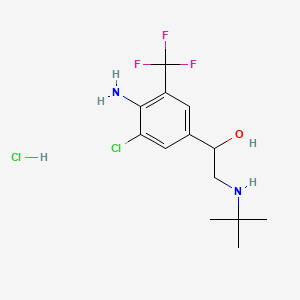
Mabuterol Hydrochloride
Cat. No. B1353287
Key on ui cas rn:
54240-36-7
M. Wt: 347.20 g/mol
InChI Key: MMCDXJOMPMIKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04119710
Procedure details


0.76 gm of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol were dissolved in 20 ml of methanol and 1.95 ml of 1N hydrochloric acid, and the solution was hydrogenated in a hydrogenation vessel in the presence of 80 mgm of palladium/coal-catalyst (10%) until 1 mol of hydrogen had been absorbed. Afterwards, the catalyst was removed by filtration, and the filtrate was evaporated to dryness in vacuo. The oily residue was purified by column chromatography (silicagel; chloroform:methanol:concentrated ammonia = 80:20:1 as eluant). The fractions containing the desired substance were combined, and the solvent was removed in vacuo. The remaining crystalline base of the desired compound was converted into its hydrochloride with the calculated quantity of 1.07 N hydrochloric acid in isopropanol, and recrystallized from ethyl acetate/ether. M.p. 205°-207° C. (decomp.).
Name
1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol
Quantity
0.76 g
Type
reactant
Reaction Step One


[Compound]
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([CH:12]([OH:26])[CH2:13][N:14](CC2C=CC=CC=2)[C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:4][C:3]=1[Cl:27].[H][H]>CO.Cl.[Pd]>[ClH:27].[NH2:1][C:2]1[C:7]([C:8]([F:9])([F:10])[F:11])=[CH:6][C:5]([CH:12]([OH:26])[CH2:13][NH:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[CH:4][C:3]=1[Cl:27] |f:5.6|
|
Inputs


Step One
|
Name
|
1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol
|
|
Quantity
|
0.76 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1C(F)(F)F)C(CN(C(C)(C)C)CC1=CC=CC=C1)O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
80
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.95 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been absorbed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Afterwards, the catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue was purified by column chromatography (silicagel; chloroform:methanol:concentrated ammonia = 80:20:1 as eluant)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the desired substance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethyl acetate/ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)C)O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
